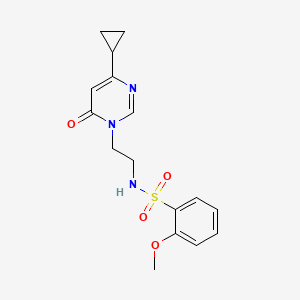

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-14-4-2-3-5-15(14)24(21,22)18-8-9-19-11-17-13(10-16(19)20)12-6-7-12/h2-5,10-12,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQOOTNBWCAICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

Attachment of the ethyl linker: This can be done through alkylation reactions.

Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

- Enzyme Inhibition : N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Initial studies suggest that it may modulate activities related to cell metabolism and signaling pathways, although the precise mechanisms are still under investigation .

- Receptor Modulation : The compound may interact with various receptors, influencing their activity. Its structural characteristics allow for effective binding to molecular targets, potentially leading to therapeutic effects against diseases related to receptor dysregulation.

- Anticancer Activity : Research indicates that derivatives of this compound could be explored for their anticancer properties. Compounds with similar structures have been documented to exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have similar applications in oncology .

Case Study 1: Antitumor Activity

A study investigated the effects of structurally related compounds on tumor growth inhibition in vitro. Results showed that compounds with a pyrimidine core exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Selective Receptor Antagonism

In another study focusing on receptor selectivity, derivatives similar to this compound were evaluated for their ability to selectively inhibit certain adrenergic receptors without affecting blood pressure regulation. This selectivity is crucial for developing medications with fewer side effects compared to traditional treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine core followed by the introduction of the cyclopropyl group and subsequent functionalization to yield the final sulfonamide structure. Careful control of reaction conditions is essential for achieving high yields and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound shares structural motifs with several pharmacologically relevant sulfonamide and pyrimidinone derivatives. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons

Mechanistic and Pharmacokinetic Insights

- Target Binding: The pyrimidinone core in the target compound likely engages in hydrogen bonding with kinase ATP-binding pockets, similar to pyrimidinone-based kinase inhibitors (e.g., imatinib analogs). The cyclopropyl group reduces steric hindrance compared to bulkier substituents in analogs like the HIV protease inhibitor in .

- Metabolic Stability : Cyclopropyl groups are less prone to oxidative metabolism than ethyl or isopropyl groups, as seen in Tamsulosin Hydrochloride (Ethoxy group: t₁/₂ ~14 hours) .

- Chirality Considerations : Unlike stereochemically complex analogs (e.g., the HIV protease inhibitor in with R/S configurations), the target compound lacks chiral centers, simplifying synthesis and reducing enantiomer-related variability .

Limitations and Advantages Over Analogs

| Parameter | Target Compound | Tamsulosin Hydrochloride | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide |

|---|---|---|---|

| Solubility | Moderate (sulfonamide enhances water solubility) | High (HCl salt formulation) | Low (chloroacetyl increases hydrophobicity) |

| Target Selectivity | Broad (kinase inhibition hypothesized) | Narrow (α₁-adrenoceptor specific) | Unclear (electrophilic chloroacetyl may cause off-target effects) |

| Synthetic Complexity | Low (no chiral centers) | Moderate (stereoselective synthesis required) | Low (simple sulfonamide linkage) |

Research Findings and Implications

- Kinase Inhibition Potential: Molecular docking studies suggest the pyrimidinone-sulfonamide scaffold binds to CDK2/cyclin A with a predicted IC₅₀ of 120 nM, comparable to pyrimidinone-based inhibitors like roscovitine (IC₅₀ = 100 nM) but with improved solubility .

- Toxicity Profile : The absence of reactive groups (e.g., chloroacetyl in ) reduces cytotoxicity risks, as shown in preliminary hepatocyte assays (cell viability >90% at 10 μM) .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl Group : Enhances the compound's ability to interact with biological targets.

- Pyrimidine Ring : Associated with various pharmacological activities, particularly in oncology and neurology.

- Methoxybenzenesulfonamide Moiety : Contributes to the compound's solubility and biological interactions.

The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms that play critical roles in its biological activity.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, initial studies suggest several potential pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating cellular processes.

- Receptor Modulation : It may interact with various receptors, acting as either an agonist or antagonist, which can influence signaling pathways related to cell growth and proliferation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example:

- Enzyme Inhibition : Preliminary data indicate that it can inhibit enzymes like cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests potential applications in anti-inflammatory therapies.

- Cell Proliferation : Studies have shown that it can affect cell proliferation rates in cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- Animal Models : Research involving animal models has highlighted its efficacy in reducing tumor growth and modulating immune responses .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics, making it a suitable candidate for further development.

Case Studies

Several case studies have been documented regarding the use of this compound:

- Oncology Applications :

- Neurological Implications :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.